5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a chlorophenoxyethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and enzyme inhibition capabilities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. The compound’s ability to bind to these enzymes disrupts their function, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the chlorophenoxyethyl group.
3-(3-Chlorophenoxy)propyl-1,2,4-oxadiazole: Contains a propyl instead of an ethyl group.
5-(4-Chlorophenyl)-1,2,4-oxadiazole: Substitution at the 4-position of the phenyl ring.
Uniqueness
5-[1-(3-Chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the chlorophenoxyethyl and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-[1-(3-chlorophenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O2/c1-11(20-14-9-5-8-13(17)10-14)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
QSMGJTRUTOVFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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